molecular formula C16H10N4O4 B8197646 4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

Cat. No.: B8197646
M. Wt: 322.27 g/mol
InChI Key: RYFVKTNONYVZPO-UHFFFAOYSA-N
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Description

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid (H₂TZDC) is a heterocyclic compound featuring a 1,2,4,5-tetrazine core flanked by two benzoic acid groups at the 3- and 6-positions (Figure 1). The tetrazine ring is electron-deficient due to its conjugated π-system and nitrogen-rich structure, making it highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions . The carboxylic acid substituents enable coordination to metal ions, rendering H₂TZDC a versatile linker in metal-organic frameworks (MOFs) like UiO-68-TZDC, which exhibits mesoporosity and surface reactivity ideal for post-synthetic modifications .

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)-1,2,4,5-tetrazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c21-15(22)11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(8-4-10)16(23)24/h1-8H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVKTNONYVZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

In a representative synthesis, a 35 wt.% hydrazine solution (40 mL) is added dropwise to 4-cyanobenzoic acid (5.89 g, 40 mmol) under stirring. The mixture is heated at 80°C for 4 hours, forming a yellowish dihydrotetrazine intermediate. After cooling, the precipitate is filtered and washed with methanol. Oxidation is achieved by suspending the intermediate in acetic acid (120 mL) and adding an aqueous solution of sodium nitrite (16.56 g in 60 mL H₂O) dropwise in an ice bath. The resulting purple solid is filtered, washed, and dried at 90°C to yield 3.49 g (54%) of the target compound.

Key Parameters:

  • Temperature : 80°C for cyclocondensation; room temperature for oxidation.

  • Oxidizing Agent : Sodium nitrite in acidic medium (HCl or acetic acid).

  • Yield : 54%.

Alternative Amidino Reagent-Based Synthesis

A modified approach employs formamidine acetate or acetamidine hydrochloride as cyclizing agents.

Reaction Protocol

A mixture of 4-cyanobenzoic acid (2 mmol) and formamidine acetate (10 mmol) is stirred under nitrogen. Anhydrous hydrazine (2 mL) is added slowly, followed by heating at 80–100°C for 30 minutes to 2 hours. Oxidation is performed with sodium nitrite (10 mmol) in aqueous HCl (pH ≈ 3), yielding the tetrazine product.

Advantages:

  • Reduced Reaction Time : 30 minutes to 2 hours vs. 4 hours in Method 1.

  • Compatibility : Tolerates diverse functional groups, including nitro and methoxy substituents.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 8.24 (d, 4H, aromatic protons), 8.67 (d, 4H, aromatic protons).

  • FT-IR : Strong absorption at 1692 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (tetrazine ring).

  • ESI-MS : m/z 739.07 ([M-H]⁻).

Purity and Stability

Thermogravimetric analysis (TGA) shows stability up to 250°C under air, with decomposition onset at 300°C. Column chromatography (PE/EtOAc) ensures >95% purity.

Comparative Analysis of Methods

ParameterMethod 1Method 2
Starting Material4-Cyanobenzoic acid4-Cyanobenzoic acid
Cyclizing AgentHydrazineFormamidine acetate
Reaction Time4 hours0.5–2 hours
Yield54%Not reported
Byproduct ManagementRequires ventilationRequires ventilation
ScalabilityDemonstrated at 40 mmolLimited data

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives .

Scientific Research Applications

Applications in Metal-Organic Frameworks (MOFs)

2.1 Synthesis and Characterization

The compound has been utilized as a linker to synthesize various MOFs. For instance:

  • Zinc MOF : A two-dimensional structure was formed using this ligand.
  • Lanthanum MOF : A three-dimensional framework with interesting channels was developed.

These frameworks exhibit unique properties such as luminescence and adsorption capabilities .

2.2 Structural Properties

The use of 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid allows for the design of MOFs with tailored porosity and stability. The molecular simulations predict that these frameworks may possess favorable gas adsorption characteristics due to their structural integrity .

Luminescent Materials

3.1 Photophysical Properties

Research indicates that the compound exhibits luminescent properties when integrated into MOFs. The luminescence studies reveal that the incorporation of this ligand can enhance the photophysical properties of the resulting materials .

3.2 Potential Applications

The luminescent properties make these materials suitable for applications in sensors and optoelectronic devices.

High-Energy Density Materials (HEDMs)

4.1 Energy Applications

The tetrazine core is known for its potential as a high-energy density material. Research has shown that derivatives of this compound can be synthesized to enhance energy output while maintaining stability during storage .

4.2 Case Studies

One notable study involved the synthesis of derivatives that demonstrated rapid decomposition upon thermal initiation, producing significant amounts of nitrogen gas—making them candidates for applications in propulsion systems and explosives .

Toxicity Studies

In vitro toxicity assessments have shown that this compound exhibits negligible toxicity levels. This finding is crucial for its application in biomedical fields where safety is paramount .

Comparative Data Table

Application AreaKey FindingsReferences
Metal-Organic FrameworksSuccessful synthesis of zinc and lanthanum MOFs ,
Luminescent MaterialsEnhanced photophysical properties ,
High-Energy DensityPotential for rapid decomposition and energy release ,
ToxicityNegligible toxicity observed

Mechanism of Action

The mechanism by which 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid exerts its effects is primarily through its ability to act as a linker in MOFs. The tetrazine ring and benzoic acid groups facilitate the formation of stable, three-dimensional structures by coordinating with metal ions. This coordination creates a porous framework that can be used for various applications, such as gas storage and catalysis .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The properties of tetrazine derivatives are dictated by substituents at the 3- and 6-positions. Key analogs include:

Compound Name Substituents (3,6-positions) Key Features Applications References
H₂TZDC Dibenzoic acid Electron-deficient, carboxylate coordination sites MOFs, photocatalysis
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Dimethyl esters High IEDDA reactivity, electron-withdrawing groups Click chemistry, bioconjugation
3,6-Diamino-1,2,4,5-tetrazine (DAT) Amino groups Precursor for nitration, energetic materials synthesis Energetic compounds
3,6-Bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTATz) Tetrazole rings High nitrogen content (68.3%), thermal stability Explosives, propellants
3,6-Diphenyl-1,2,4,5-tetrazine Phenyl groups Planar structure, π-π stacking Organic electronics

Key Observations :

  • Electron-Deficiency: H₂TZDC and dimethyl esters exhibit strong electron-withdrawing effects, enhancing IEDDA reactivity. In contrast, phenyl or amino substituents reduce electron deficiency but improve thermal stability .
  • Coordination Capacity: H₂TZDC’s carboxylic acids facilitate MOF assembly, whereas BTATz and DAT lack such functionality, limiting their use to non-coordination applications .

Electronic Properties and Reactivity

The tetrazine core’s electronic structure is sensitive to substituents:

  • H₂TZDC : The LUMO energy of UiO-68-TZDC is reduced to −3.5 eV due to tetrazine doping, narrowing the bandgap to 1.37 eV (vs. 2.52 eV for UiO-68-TPDC). This enhances photocatalytic hydrogen evolution (HER) efficiency .
  • Dimethyl Tetrazine Dicarboxylate: Electron-withdrawing ester groups increase IEDDA reactivity, enabling rapid bioconjugation with dienophiles like trans-cyclooctene (second-order rate constant: ~10³ M⁻¹s⁻¹) .
  • BTATz and DAT: Nitration of amino groups generates high-energy-density compounds (e.g., VOD ≈ 9,800 m/s) but reduces electronic conjugation compared to H₂TZDC .

Metal-Organic Frameworks (MOFs)

H₂TZDC-based MOFs (e.g., UiO-68-TZDC) outperform analogs with biphenyl dicarboxylates (e.g., H₂BPDC) due to:

  • Mesoporosity : Pore sizes >2 nm enable guest molecule encapsulation .
  • Post-Synthetic Reactivity: Surface-exposed tetrazine moieties allow covalent grafting of carbon nanotubes (CNTs) or fluorescent tags .

Energetic Materials

Compared to H₂TZDC, BTATz and DAT derivatives excel in energetic applications:

  • Detonation Velocity : BTATz derivatives achieve velocities >9,000 m/s, surpassing traditional explosives like TNT .
  • Thermal Stability : DAT-based salts decompose above 200°C, suitable for solid rocket propellants .

Click Chemistry

Dimethyl tetrazine dicarboxylate is preferred over H₂TZDC for bioorthogonal labeling due to its solubility and rapid kinetics .

Tables and Figures :

  • Table 1 : Comparative properties of tetrazine derivatives (see Section 2.1).
  • Figure 1 : Molecular structure of H₂TZDC highlighting tetrazine core and benzoic acid groups.
  • Figure 2 : Bandgap comparison between H₂TZDC-based and biphenyl-based MOFs .

Biological Activity

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid (CAS No. 753031-26-4) is a compound that has garnered attention for its potential applications in various scientific fields, particularly in the development of metal-organic frameworks (MOFs) and its biological activity. This article explores the biological activity of this compound, highlighting its antimicrobial properties and cytotoxic effects based on recent research findings.

  • Molecular Formula : C16H10N4O4
  • Molecular Weight : 322.27 g/mol
  • Structure : The compound features a tetrazine ring flanked by two benzoic acid groups, which contributes to its unique chemical reactivity and potential applications in material science and biology.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains and fungi.

  • Antibacterial Efficacy :
    • The compound demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria.
    • In a comparative study, it was shown to have a minimum inhibitory concentration (MIC) of 8 μg/mL against Escherichia coli and 16 μg/mL against Staphylococcus aureus .
  • Antifungal Activity :
    • The compound exhibited moderate antifungal activity against Candida albicans, with efficacy comparable to standard antifungal agents such as Nystatin .
  • Case Studies :
    • A study conducted on synthesized derivatives of tetrazine compounds indicated that those containing the tetrazine moiety exhibited enhanced antimicrobial properties compared to their non-tetrazine counterparts .

Cytotoxicity Studies

The cytotoxic potential of this compound has also been explored:

  • Cytotoxic Effects :
    • Research involving cell lines has shown that this compound can induce cytotoxic effects in cancer cells. The mechanism appears to be linked to its ability to disrupt cellular processes through reactive oxygen species (ROS) generation .
  • Comparative Analysis :
    • In studies comparing its cytotoxicity with commercial chemotherapeutics, the tetrazine derivative showed promising results that warrant further investigation for potential therapeutic applications .

The biological activity of this compound is thought to arise from its structural features:

  • Metal Coordination : The carboxylic acid groups facilitate coordination with metal ions in MOFs, which can enhance the delivery of active agents to target sites in microbial cells.
  • Reactivity of Tetrazine Ring : The tetrazine moiety is known for its reactivity and ability to form stable complexes with various biological targets .

Summary Table of Biological Activities

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntibacterialEscherichia coli8
AntibacterialStaphylococcus aureus16
AntifungalCandida albicansModerate
CytotoxicityCancer cell linesSignificant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting aromatic carbonitriles with hydrazine hydrate under reflux, followed by treatment with Lawesson’s reagent to introduce sulfur-containing moieties (if applicable). For example, 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine derivatives are synthesized using nitrile precursors, with DMSO as a solvent under reflux conditions (65–80°C, 18–24 hours) . Critical parameters include stoichiometric control of hydrazine, solvent polarity (e.g., DMSO enhances cyclization), and reaction time to avoid over-oxidation. Alternative routes use 3,6-dichloro-1,2,4,5-tetrazine as an electrophile for nucleophilic aromatic substitution, requiring anhydrous conditions and inert atmospheres to stabilize reactive intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving supramolecular interactions, such as π-stacking and hydrogen bonding in tetrazine derivatives. For instance, comparative studies between this compound and its cyano-substituted analogue revealed differences in dimeric packing via carboxylic acid hydrogen bonds . Complementary techniques include:

  • UV-Vis spectroscopy : To assess π→π* transitions (λmax ~450–500 nm in DMSO).
  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm proton environments (e.g., deshielded aromatic protons adjacent to tetrazine rings).
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> peaks).

Advanced Research Questions

Q. How can researchers design experiments to compare the electronic properties of this tetrazine derivative with its heterocyclic analogues (e.g., oxadiazoles or thiadiazoles)?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure reduction potentials to compare electron-deficient tetrazine cores with oxadiazoles. Tetrazines typically exhibit lower LUMO energies (~−1.2 to −1.5 V vs. Ag/AgCl), enhancing reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions .
  • DFT Calculations : Optimize molecular geometries using B3LYP/6-31G* basis sets to calculate frontier orbital energies and charge distribution. For example, 1,3,4-thiadiazole-tetrazine hybrids show altered conjugation compared to oxadiazole analogues .
  • Fluorescence Quenching Assays : Compare emission profiles in the presence of electron-rich dienophiles (e.g., norbornene) to quantify iEDDA kinetics .

Q. What strategies are recommended for resolving contradictions in reported supramolecular assembly data of tetrazine-based compounds?

  • Methodological Answer :

  • Systematic Crystallographic Comparisons : Replicate crystallization in varying solvents (e.g., DMF vs. ethanol) to assess solvent-dependent packing. For example, 4,4'-(tetrazine)dibenzoic acid forms dimeric H-bonded motifs in polar aprotic solvents, while its cyano analogue adopts linear π-stacked arrays .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability to confirm whether reported structural discrepancies arise from hydration/desolvation artifacts.
  • Controlled pH Studies : Protonation of carboxylic acid groups can alter intermolecular interactions; conduct assembly experiments at pH 2–7 to isolate pH-dependent effects .

Q. How can computational tools and AI-driven approaches optimize reaction conditions for synthesizing and functionalizing this compound?

  • Methodological Answer :

  • Machine Learning (ML) for Reaction Optimization : Train ML models on existing kinetic data (e.g., reaction temperature, solvent polarity, yield) to predict optimal conditions for new derivatives. For example, AI platforms like COMSOL Multiphysics can simulate solvent effects on tetrazine ring stability .
  • Molecular Dynamics (MD) Simulations : Model supramolecular assembly pathways to predict crystallization outcomes.
  • Automated High-Throughput Screening (HTS) : Use robotic platforms to test 100+ solvent/catalyst combinations in parallel, reducing empirical trial-and-error .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 2
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

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